molecular formula C19H14N2O4 B6510740 8-methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931717-82-7

8-methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B6510740
CAS No.: 931717-82-7
M. Wt: 334.3 g/mol
InChI Key: PGRCXYLTEGATCR-UHFFFAOYSA-N
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Description

8-Methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (hereafter referred to as the target compound) is a coumarin derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group at position 3 and a methoxy group at position 8 of the coumarin scaffold. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

8-methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c1-11-6-8-12(9-7-11)17-20-18(25-21-17)14-10-13-4-3-5-15(23-2)16(13)24-19(14)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRCXYLTEGATCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Coumarin Core Variations
  • 7-(Diethylamino)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (E594-0089): Key Difference: A diethylamino group replaces the 8-methoxy substituent on the coumarin ring. Impact: The electron-donating diethylamino group at position 7 may alter electronic distribution, enhancing fluorescence properties or modulating solubility compared to the target compound’s methoxy group at position 7. The molecular weight increases to 375.42 g/mol (vs.
Oxadiazole Ring Variations
  • 8-Methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (MFCD05258927) :
    • Key Difference : The 4-methylphenyl group on the oxadiazole ring is replaced with a pyridin-4-yl group.
    • Impact : The pyridine ring introduces nitrogen atoms, improving water solubility and enabling hydrogen bonding. This substitution may enhance binding to biological targets like kinases or enzymes, though steric effects could reduce membrane permeability compared to the hydrophobic 4-methylphenyl group .
Other Oxadiazole Derivatives
  • 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one: Key Difference: The oxadiazole substituent is a 2-methylphenyl group instead of 4-methylphenyl.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Water Solubility*
Target Compound C₁₉H₁₅N₃O₄ 349.34 ~3.2 Low
E594-0089 (7-diethylamino analogue) C₂₂H₂₁N₃O₃ 375.42 ~3.8 Very Low
MFCD05258927 (pyridin-4-yl analogue) C₁₇H₁₁N₃O₄ 329.29 ~2.5 Moderate

*Predicted using computational tools (e.g., ACD/Labs). Key trends:

  • Hydrophobicity: The diethylamino group in E594-0089 increases LogP, reducing solubility.
  • Polarity : The pyridin-4-yl group in MFCD05258927 enhances polarity, improving aqueous solubility compared to the target compound .

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